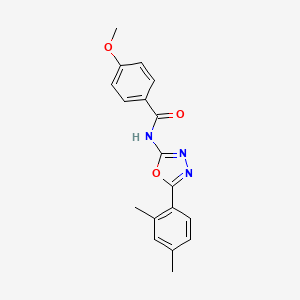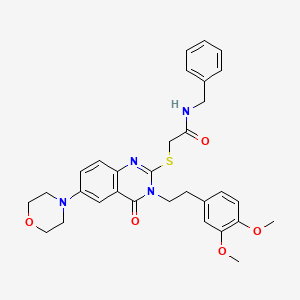![molecular formula C24H18N6O2S2 B2449523 2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate CAS No. 333409-11-3](/img/structure/B2449523.png)
2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
The IR spectrum of a similar compound showed strong, sharp peaks at 1238 cm−1 (–C=S of thiocarbonyl ring), and 1726 cm−1 (–CO of coumarin ring) .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Compounds related to 2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate have shown effectiveness against various microbial pathogens affecting humans and plants. For instance, derivatives synthesized using cesium carbonate demonstrated significant antimicrobial activities (Subimol et al., 2016). Similarly, novel fused heterocyclic compounds, including some benzimidazole derivatives, exhibited antimicrobial properties, highlighting their potential in addressing microbial infections (Khairwar et al., 2021).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of benzimidazole derivatives. For instance, alkylated 2-(2′-quinolylbenzimidazole) complexes of rhenium (I) were prepared, and their electrochemical behavior was distinct, showing reversible voltammograms and poor CO2 reduction activity (Hanson & Warren, 2018). In another study, benzo[4,5]imidazo[1,2-a]quinoxaline derivatives were synthesized via an I2-mediated direct sp3 C–H amination reaction, demonstrating a metal-free and scalable synthesis approach (Chen et al., 2020).
Anticancer Potential
Compounds with a benzimidazole unit have been explored for their anticancer potential. For example, bis-benzimidazole derivatives were synthesized and showed notable anticancer activity in a National Cancer Institute study against a 60-cell line panel (Rashid, 2020). Additionally, molecular docking studies of 3-Methyl-2-(((1-Methyl-1H-Benzo[d]imidazol-2-yl) thio) Methyl) Quinazolin-4(3H)-One indicated its potential as a chemotherapeutic agent (Laxminarayana et al., 2021).
Electrocatalytic Applications
An imidazole derivative was synthesized for use as a bifunctional electrocatalyst. The modified electrode was effective for the simultaneous determination of various substances, indicating its potential in electrochemical sensing applications (Nasirizadeh et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3-bis(1H-benzimidazol-2-ylsulfanylmethyl)-4-oxidoquinoxalin-1-ium 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O2S2/c31-29-19-11-5-6-12-20(19)30(32)22(14-34-24-27-17-9-3-4-10-18(17)28-24)21(29)13-33-23-25-15-7-1-2-8-16(15)26-23/h1-12H,13-14H2,(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGAWHNBVQBICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=C([N+](=O)C4=CC=CC=C4N3[O-])CSC5=NC6=CC=CC=C6N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-[(Dimethylsulfamoylamino)methyl]phenyl]thiophene](/img/structure/B2449440.png)




![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea](/img/structure/B2449449.png)



![4-[(4-Methylphenyl)thio]piperidine carbonic acid (1:1)](/img/structure/B2449454.png)

![Benzo[b]thiophen-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2449460.png)
![9-Oxa-6-azaspiro[4.5]decane](/img/structure/B2449462.png)
![4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2449463.png)